molecular formula C9H4ClF2NO2S B6223433 2-(2-chloro-1,3-benzothiazol-4-yl)-2,2-difluoroacetic acid CAS No. 2763756-40-5

2-(2-chloro-1,3-benzothiazol-4-yl)-2,2-difluoroacetic acid

Cat. No.: B6223433
CAS No.: 2763756-40-5
M. Wt: 263.6
InChI Key:
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Description

2-(2-chloro-1,3-benzothiazol-4-yl)-2,2-difluoroacetic acid is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-1,3-benzothiazol-4-yl)-2,2-difluoroacetic acid typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as chloroacetaldehyde.

    Introduction of Chloro Group: The chloro group can be introduced by chlorination of the benzothiazole core using reagents like thionyl chloride or phosphorus pentachloride.

    Introduction of Difluoroacetic Acid Moiety: The difluoroacetic acid moiety can be introduced by reacting the chlorinated benzothiazole with difluoroacetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-1,3-benzothiazol-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or triethylamine in solvents like DMF or DMSO.

    Oxidation Reactions: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction Reactions: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amides, while oxidation reactions can form sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: As a potential drug candidate for the treatment of diseases.

    Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-1,3-benzothiazol-4-yl)-2,2-difluoroacetic acid would depend on its specific application. In medicinal chemistry, it may act by binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The presence of the chloro and difluoro groups may enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-1,3-benzothiazol-4-yl)acetic acid: Lacks the difluoro groups, which may affect its biological activity and chemical reactivity.

    2-(2-fluoro-1,3-benzothiazol-4-yl)-2,2-difluoroacetic acid: Contains a fluoro group instead of a chloro group, which may alter its properties.

    2-(1,3-benzothiazol-4-yl)-2,2-difluoroacetic acid: Lacks the chloro group, which may influence its interactions with molecular targets.

Uniqueness

The unique combination of chloro and difluoro groups in 2-(2-chloro-1,3-benzothiazol-4-yl)-2,2-difluoroacetic acid may confer distinct properties, such as enhanced stability, reactivity, and biological activity, compared to similar compounds.

Properties

CAS No.

2763756-40-5

Molecular Formula

C9H4ClF2NO2S

Molecular Weight

263.6

Purity

95

Origin of Product

United States

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